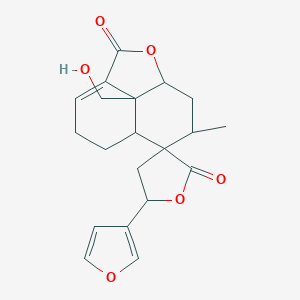

Teuscordonin

Description

Properties

CAS No. |

124817-37-4 |

|---|---|

Molecular Formula |

C20H22O6 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

5'-(furan-3-yl)-12-(hydroxymethyl)-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodec-4-ene-9,3'-oxolane]-2',3-dione |

InChI |

InChI=1S/C20H22O6/c1-11-7-16-20(10-21)13(17(22)26-16)3-2-4-15(20)19(11)8-14(25-18(19)23)12-5-6-24-9-12/h3,5-6,9,11,14-16,21H,2,4,7-8,10H2,1H3 |

InChI Key |

XLVPVNMSPILFPC-UHFFFAOYSA-N |

SMILES |

CC1CC2C3(C(C14CC(OC4=O)C5=COC=C5)CCC=C3C(=O)O2)CO |

Canonical SMILES |

CC1CC2C3(C(C14CC(OC4=O)C5=COC=C5)CCC=C3C(=O)O2)CO |

Other CAS No. |

124817-37-4 |

Synonyms |

12-epi-teuscordonin teuscordonin |

Origin of Product |

United States |

Isolation and Structural Elucidation of Teuscordonin

Botanical Sources and Geographic Distribution of Teuscordonin-Producing Species

The genus Teucrium, belonging to the Lamiaceae family, is a rich source of neo-clerodane diterpenoids, which are considered chemotaxonomic markers for these species. acgpubs.org This genus comprises approximately 434 species with a subcosmopolitan distribution, predominantly found in the Mediterranean region and temperate parts of Asia. dokumen.pub

A specific epimer of this compound, named (12R)-epi-teuscordonin, was first isolated from Teucrium bicolor, a plant species collected in Chile. nih.govresearchgate.net This discovery highlighted T. bicolor as a definitive source of this particular diterpenoid. The investigation of this plant also led to the isolation of other known neo-clerodane diterpenoids, indicating a shared biosynthetic pathway. nih.govresearchgate.net The related compounds found alongside (12R)-epi-teuscordonin in the same extract were montanin (B1201546) C, teucvin, 12-epi-teucvin, teupolin I, 12-epi-teupolin I, and (12S)-teucrin H-2. nih.govresearchgate.net

Teucrium polium, commonly known as felty germander, is a species distributed across Mediterranean countries, Southwestern Asia, and Europe. imist.ma While this compound itself has not been explicitly reported in all studies of T. polium, the species is well-documented to produce a variety of related neo-clerodane diterpenoids. acgpubs.orgimist.ma Phytochemical analysis of T. polium collected from Southern Iran revealed the presence of several such compounds, including teupolin I, picropolin, and 10-β-hydroxy-teucjaponin B. imist.ma Notably, teupolin I is also one of the diterpenoids found in T. bicolor, suggesting a chemotaxonomic link between the two species. nih.govimist.ma The presence of these related metabolites establishes T. polium as a significant species within the chemical landscape of this compound and its analogues. imist.ma

Extraction and Purification Methodologies for Diterpenoids

The isolation of diterpenoids like this compound from plant material is a multi-step process involving extraction to remove the compounds from the plant matrix, followed by purification to separate the target molecule from other co-extracted substances. uni-hamburg.descielo.br

Solvent extraction is the initial step to obtain a crude extract containing the desired compounds. A common and effective method for extracting diterpenoids from Teucrium species is maceration. acgpubs.orgresearchgate.net This process involves soaking the dried and powdered aerial parts of the plant in a solvent for an extended period. acgpubs.org For instance, a typical protocol involves macerating the plant material in 80% or 96% ethanol (B145695) for 48 hours. acgpubs.orgresearchgate.net The resulting mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract. acgpubs.org Other solvents, such as methanol (B129727) or mixtures like hexane-dichloromethane, have also been successfully used for extracting compounds from Teucrium species. tandfonline.comnih.govnih.gov

Following extraction, the crude extract undergoes chromatographic separation to isolate individual compounds. journalagent.com Column chromatography is a fundamental technique used for this purpose. tandfonline.comjournalagent.com In this method, the crude extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. scielo.brtandfonline.com A mobile phase, consisting of a solvent or a gradient of solvents, is then passed through the column. bnmv.ac.in

The separation is based on the differential affinities of the compounds in the extract for the stationary and mobile phases. bnmv.ac.in For the purification of neo-clerodane diterpenoids from Teucrium extracts, a typical approach involves eluting the silica gel column with a gradient system, such as increasing the polarity with mixtures of hexane (B92381) and acetone (B3395972) or dichloromethane (B109758) and acetone. acgpubs.orgtandfonline.com Fractions are collected sequentially and monitored by techniques like Thin-Layer Chromatography (TLC). tandfonline.com Fractions containing the same compound are combined, and the solvent is evaporated to yield the purified diterpenoid. tandfonline.com For further purification, other chromatographic techniques like Sephadex LH-20 or reversed-phase chromatography may also be employed. acgpubs.org

Spectroscopic Analysis for Precise Structural Determination

Once a pure compound is isolated, its exact chemical structure must be determined. Spectroscopic analysis is the definitive tool for this purpose, as it provides detailed information about the molecule's atomic composition and connectivity. youtube.com The elucidation of the structure of neo-clerodane diterpenoids like this compound relies on a combination of modern spectroscopic methods. tandfonline.comnih.gov

Key techniques include:

Mass Spectrometry (MS): This technique provides the molecular weight and elemental formula of the compound. High-resolution mass spectrometry, such as LC-TOF/MS, offers highly accurate mass data. tandfonline.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

1D NMR (¹ H and ¹³ C): Provides information about the types and number of protons and carbons in the molecule. tandfonline.com

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments reveal connectivity between atoms. For example, COSY shows proton-proton couplings, HMBC shows long-range carbon-proton correlations, and NOESY reveals through-space proximity of protons, which is crucial for determining stereochemistry. acgpubs.org

In the specific case of (12R)-epi-teuscordonin isolated from T. bicolor, Nuclear Overhauser Effect (nOe) experiments, a type of 2D NMR, were instrumental in establishing the boat conformation of one of the rings and the specific spatial configuration at the C-12 position. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Configuration Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide critical information about the chemical environment of each atom.

For instance, in the structural elucidation of the related compound 12-epi-Teuscordonin, isolated from Teucrium bicolor, Nuclear Overhauser Effect (nOe) experiments were crucial. researchgate.net These experiments detect protons that are close in space, even if they are not directly bonded, allowing for the determination of the molecule's relative stereochemistry and conformation. Specifically, nOe data established the boat conformation of ring B and the configuration at the C-12 position in the molecule. researchgate.net This type of detailed spatial information is vital for distinguishing between different stereoisomers of neo-clerodane diterpenoids.

Table 1: Representative ¹H NMR Data for a Neo-clerodane Diterpenoid Skeleton (Note: This is a generalized representation. Actual chemical shifts for this compound may vary.)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1α | 1.54 | m | |

| H-1β | 2.10 | m | |

| H-2α | 1.85 | m | |

| H-2β | 1.65 | m | |

| H-6 | 4.50 | t | 7.5 |

| H-11 | 2.80 | m | |

| H-12 | 4.90 | dd | 10.2, 4.5 |

| H-14 | 6.30 | m | |

| H-15 | 7.40 | t | 1.7 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the deduction of the molecular formula. jst.go.jp

For example, in the analysis of neo-clerodane diterpenoids from Teucrium polium, ESI-MS was used to identify the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺, confirming the molecular weight of the isolated compounds. imist.ma The fragmentation pattern observed in the mass spectrum offers additional structural clues. The way a molecule breaks apart upon ionization can reveal the nature of its functional groups and the connectivity of its carbon skeleton, corroborating data from NMR spectroscopy.

Advanced Spectroscopic Methods in Neo-clerodane Diterpenoid Analysis

The structural elucidation of neo-clerodane diterpenoids is often complicated by their stereochemical complexity and, in some cases, nonspecific UV/Vis absorption, which makes them difficult to monitor during isolation. acs.org To overcome these challenges, researchers employ a range of advanced and hyphenated spectroscopic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is frequently used for the initial analysis of crude plant extracts to identify known compounds and flag potentially new ones based on their mass-to-charge ratio and retention time. researchgate.netimist.ma

Two-Dimensional (2D) NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used. These experiments reveal correlations between different nuclei (¹H-¹H, ¹H-¹³C), providing unambiguous evidence for the bonding framework of the molecule and helping to assemble the complete structure. researchgate.net

LC-MS-SPE-NMR : This powerful hyphenated technique combines liquid chromatography, mass spectrometry, solid-phase extraction (SPE), and NMR spectroscopy. acs.org It allows for the online separation, identification (by MS), and purification (by SPE) of compounds from a complex mixture, with subsequent automated transfer to an NMR spectrometer for full structural elucidation. This method has been successfully applied to the isolation and characterization of new neo-clerodane diterpenes from Teucrium luteum subsp. flavovirens. acs.org

Electronic Circular Dichroism (ECD) : For determining the absolute configuration of chiral molecules, ECD spectroscopy is a valuable tool. The experimental ECD spectrum of a compound is compared with theoretically calculated spectra for possible stereoisomers. This comparison allows for the assignment of the true absolute stereochemistry of the molecule. jst.go.jp

X-ray Crystallography : When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive three-dimensional structure. This technique was used to determine the absolute configurations of novel clerodane diterpenoids isolated from Paratinospora sagittata. nih.govfrontiersin.org

The combination of these advanced methods provides a comprehensive toolkit for chemists to isolate and rigorously define the complex structures of neo-clerodane diterpenoids like this compound. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 12-epi-Teuscordonin |

| 3β-hydroxyteucroxylepin |

| Teubotrin |

| Teuchamaedryn D |

| Teucrin A |

| Teucrioside |

| Teucroxide |

| Teuluteumin A |

| Teuluteumin B |

| Teupolin I |

| This compound |

| Tinocordifoliol A |

| Tinocordifoliol B |

| Tinopanoid R |

| Tinotanoids I–O |

Biosynthetic Pathways and Precursor Studies

General Diterpenoid Biosynthesis in the Lamiaceae Family

The biosynthesis of the vast array of diterpenoids found in the Lamiaceae (mint) family originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). This precursor is itself derived from the methylerythritol phosphate (B84403) (MEP) pathway, which operates within the plastids of plant cells. The construction of the diverse diterpene carbon skeletons from the linear GGPP molecule is primarily accomplished by the sequential action of two classes of enzymes: Class II and Class I diterpene synthases (diTPSs).

Class II Diterpene Synthases (diTPS-c): These enzymes initiate the cyclization of GGPP through a protonation-dependent mechanism. They catalyze the formation of a bicyclic intermediate, typically a labdadienyl/copalyl pyrophosphate (CPP) enantiomer. The specific stereochemistry of this intermediate is a critical branch point that dictates the final core structure of the diterpenoid.

Class I Diterpene Synthases (diTPS-e/f): Following the action of a Class II diTPS, a Class I diTPS takes over. These enzymes catalyze the ionization of the diphosphate (B83284) group from the CPP intermediate, generating a carbocation that undergoes further cyclization, rearrangement, and stabilization reactions to yield the final, often complex, polycyclic diterpene skeleton.

Subsequent decoration of this hydrocarbon scaffold is predominantly carried out by cytochrome P450-dependent monooxygenases (CYPs) and other enzyme classes like dehydrogenases, reductases, and transferases. These enzymes introduce hydroxyl, carbonyl, and other functional groups, leading to the immense chemical diversity of diterpenoids observed in the Lamiaceae family.

Recent genomic studies have revealed that the genes encoding these biosynthetic enzymes are often physically co-located on the chromosome, forming biosynthetic gene clusters (BGCs). nih.govnih.gov This clustering is believed to facilitate the co-regulation and inheritance of entire metabolic pathways, providing an evolutionary advantage for the rapid development of novel chemical defenses. nih.gov

| Enzyme Class | Function in Diterpenoid Biosynthesis | Substrate | Product |

| Class II diTPS | Initiates cyclization via protonation | Geranylgeranyl Pyrophosphate (GGPP) | Bicyclic Diphosphate Intermediate (e.g., (+)-CPP, ent-CPP, syn-CPP, Kolavenyl Diphosphate) |

| Class I diTPS | Further cyclization and rearrangement via diphosphate ionization | Bicyclic Diphosphate Intermediate | Polycyclic Diterpene Scaffold (e.g., miltiradiene, kaurene, clerodane skeleton) |

| Cytochrome P450s (CYPs) | Oxidative decoration of the scaffold | Diterpene Scaffold | Oxygenated Diterpenoid |

Proposed Biosynthetic Routes to Neo-clerodane Diterpenoids within Teucrium

The genus Teucrium is particularly renowned for its production of neo-clerodane diterpenoids, which are characterized by a specific stereochemical arrangement at the decalin ring junction and the orientation of the side chain at C-9. The biosynthesis of the core neo-clerodane skeleton is a significant deviation from the pathways leading to other diterpenoids like abietanes or labdanes.

The proposed biosynthetic pathway to the neo-clerodane scaffold found in Teuscordonin and related compounds in Teucrium begins with GGPP and proceeds as follows:

Formation of the Clerodane Precursor: Unlike many other diterpenes in the Lamiaceae that are formed via (+)-copalyl diphosphate, the clerodane backbone arises from a different bicyclic intermediate. A specialized Class II diTPS, a kolavenyl diphosphate synthase (KPS), catalyzes the cyclization of GGPP to form kolavenyl diphosphate. nih.govnih.gov This step is the crucial entry point into clerodane biosynthesis.

Rearrangement to the Neo-clerodane Skeleton: A Class I diTPS then acts on kolavenyl diphosphate. This enzyme facilitates the characteristic rearrangement of the labdane-type skeleton into the clerodane framework. This involves a series of carbocation-mediated 1,2-hydride and methyl shifts, which relocates the methyl groups from C-4 and C-10 of the initial labdane (B1241275) intermediate to C-5 and C-9, respectively, establishing the signature neo-clerodane scaffold. The product of this reaction is typically a hydrocarbon intermediate like kolavenol (B1673748). biorxiv.orgnih.gov

Oxidative Modifications and Furan (B31954) Ring Formation: The basic neo-clerodane skeleton undergoes extensive post-cyclization modifications, primarily driven by CYP enzymes. These oxidations are responsible for creating the structural features characteristic of this compound, including the furan ring, lactone moieties, and various hydroxylations and epoxidations. Research in the related genus Salvia has identified specific CYPs that catalyze the conversion of kolavenol into furanoclerodane precursors such as annonene and hardwickiic acid. biorxiv.orgnih.govbiorxiv.org It is highly probable that homologous CYPs in Teucrium perform similar sequential oxidations on the side chain at C-9 to construct the furan ring system present in this compound. Further oxidations on the decalin core would then complete the biosynthesis.

Mechanisms have been proposed for the formation of unique features on some Teucrium neoclerodanes, such as orthoesters, which arise from suitably positioned acetate, oxirane, and ketone groups on a precursor molecule. nih.gov

Precursor Incorporation Studies in Teucrium Species Relevant to this compound Formation

The elucidation of biosynthetic pathways has traditionally relied on precursor feeding studies, where isotopically labeled compounds (e.g., using ¹³C, ¹⁴C, or ²H) are supplied to the organism, and their incorporation into the final natural product is traced. This method provides direct evidence for the sequence of intermediates in a pathway.

While this technique has been fundamental in establishing the early steps of terpenoid biosynthesis (e.g., the mevalonate (B85504) and MEP pathways), specific precursor incorporation studies detailing the biosynthetic route to this compound or other neo-clerodane diterpenoids within intact Teucrium plants or cell cultures are not extensively reported in recent literature. Methodological advancements have shifted the focus towards genomic and enzymatic approaches, which can often define a pathway with greater precision.

Based on the proposed pathway, a hypothetical precursor feeding experiment would be expected to yield the following results:

Labeled mevalonic acid (MVA) or 1-deoxy-D-xylulose 5-phosphate (DXP) would be incorporated into this compound, confirming the origin of its isoprene (B109036) units.

Labeled GGPP would show efficient incorporation, establishing it as the direct C20 precursor.

The feeding of labeled kolavenol would likely result in labeled this compound, confirming its status as a key intermediate after the formation of the core skeleton.

While direct experimental reports are scarce, the knowledge derived from decades of terpenoid research provides a strong theoretical foundation for the precursor-product relationships in this compound biosynthesis.

Enzymatic Systems and Genetic Determinants Implicated in this compound Biosynthesis

The advent of next-generation sequencing has revolutionized the study of plant specialized metabolism. The recent sequencing of the Teucrium chamaedrys genome has provided unprecedented insight into the genetic basis of neo-clerodane biosynthesis. nih.govnih.gov

Genomic analysis revealed a remarkably large number of genes encoding diTPSs—a total of 74 were identified. nih.govnih.gov Crucially, a significant portion of these genes, along with numerous genes for cytochrome P450s, are co-located in a massive biosynthetic gene cluster (BGC). nih.govnih.gov This BGC is conserved in the closely related species Teucrium marum and represents one of the largest such clusters ever identified in plants. nih.gov

Functional characterization of enzymes from T. chamaedrys has successfully identified several kolavenyl diphosphate synthases (KPS), the key Class II diTPSs that commit GGPP to the neo-clerodane pathway. nih.govnih.gov The presence of multiple, distinct KPS enzymes within the genome likely contributes to the diversity of clerodane structures produced by the plant.

The numerous CYP genes located within the BGC are prime candidates for the enzymes responsible for the extensive oxidative modifications that follow the initial cyclization. While the specific CYPs that tailor the this compound molecule have not yet been individually characterized, studies on the biosynthesis of the furanoclerodane salvinorin A in Salvia divinorum have identified specific CYPs, such as CYP728D26, that perform targeted oxidations on the clerodane backbone. nih.govdoi.org It is highly anticipated that homologous enzymes within the Teucrium BGC perform the necessary steps of furan ring formation and hydroxylation to produce this compound. The evolution of these specific enzymatic functions is thought to arise from the duplication of ancestral genes involved in other diterpenoid pathways, followed by neofunctionalization. biorxiv.orgnih.gov

| Gene/Enzyme Type | Specific Example/Homolog | Proposed Role in this compound Biosynthesis | Source Organism |

| Kolavenyl Diphosphate Synthase (Class II diTPS) | Functionally characterized KPS enzymes | Catalyzes the first committed step: GGPP -> Kolavenyl Diphosphate | Teucrium chamaedrys nih.govnih.gov |

| Clerodane Synthase (Class I diTPS) | Putative KLS enzymes in BGC | Formation of the rearranged neo-clerodane skeleton | Teucrium chamaedrys nih.govnih.gov |

| Cytochrome P450 | Putative CYPs in BGC; Homologs of SdANS, SdHDAS | Furan ring formation via sequential oxidation of the side chain | Teucrium spp. (putative); Salvia spp. (homologs) biorxiv.orgnih.gov |

| Cytochrome P450 | Putative CYPs in BGC; Homolog of CYP728D26 | Hydroxylation/oxidation of the decalin core | Teucrium spp. (putative); Salvia divinorum (homolog) nih.govdoi.org |

Biological Activities and Mechanistic Investigations Preclinical Focus

Cellular and Molecular Interactions of Teuscordonin and its Analogs

Specific research detailing the direct cellular and molecular interactions of this compound is limited in publicly accessible scientific literature. However, studies on its analogs and the plant species from which it is isolated provide some context. An analog, 12-epi-teuscordonin, has been isolated from Teucrium bicolor along with other known neo-clerodane diterpenoids. nih.gov While the precise molecular targets for 12-epi-teuscordonin have not been fully elucidated, the biological activity of compounds from the Teucrium genus is often attributed to the presence of diterpenoids, flavonoids, and phenolic acids. researchgate.net

The neo-clerodane class, to which this compound belongs, is noted for a range of biological effects, including pronounced antifeedant activity against herbivores, which suggests interaction with specific cellular receptors or pathways in insects. imist.ma Extracts from Teucrium species have shown various activities, including anti-inflammatory and cytotoxic effects, but the specific contribution of this compound or its analogs to these activities at a molecular level requires further investigation. researchgate.netresearchgate.net The cellular effects of the broader class of diterpenoids can be complex, involving interactions with cellular components like proteins and nucleic acids, and potentially acting as cofactors for enzyme activity or, conversely, as inhibitors. dokumen.pub

Toxicological Studies in Model Organisms Relevant to Diterpenoid Activity

Toxicological assessment is a crucial aspect of preclinical evaluation. For the class of compounds to which this compound belongs, several toxicological studies have been conducted, particularly focusing on cytotoxicity and organ-specific toxicity.

Brine Shrimp Bioassay Findings for Co-isolated Compounds (e.g., Montanin (B1201546) C)

The brine shrimp (Artemia salina) lethality bioassay is a common preliminary screen for cytotoxicity. During the phytochemical investigation of Teucrium bicolor, which led to the isolation of 12-epi-teuscordonin, several other neo-clerodane diterpenoids were also identified, including Montanin C. nih.gov In this study, Montanin C was subjected to the brine shrimp bioassay and was found to exhibit moderate toxicity. nih.govresearchgate.net This finding is significant as it points to the potential cytotoxic nature of compounds co-occurring with this compound analogs.

| Compound | Source | Bioassay | Finding | Reference |

|---|---|---|---|---|

| Montanin C | Teucrium bicolor | Brine Shrimp Lethality Bioassay | Moderately toxic | nih.gov |

Hepatotoxic Properties Associated with the Neo-clerodane Diterpenoid Class

A significant toxicological concern associated with the neo-clerodane diterpenoid class, particularly those isolated from Teucrium species, is hepatotoxicity. imist.ma Numerous studies have linked these compounds to liver injury. imist.ma The mechanism is believed to involve metabolic activation of the compounds within the liver.

Research indicates that the furan (B31954) ring, a common structural feature in many neo-clerodane diterpenoids, is critical for the observed hepatotoxicity. imist.ma It is proposed that these diterpenes are transformed into reactive metabolites by cytochrome P450 enzymes, particularly the P4503A family. imist.ma These reactive metabolites, likely epoxides, can then cause hepatocellular injury, leading to conditions such as midzonal liver cell necrosis in animal models. imist.ma The toxicity is exacerbated by the depletion of glutathione (B108866), suggesting that glutathione plays a role in detoxifying these reactive metabolites. imist.ma Conversely, reducing the furan ring moiety in these diterpenoids has been shown to abolish their hepatotoxic effects, providing strong evidence for its role in the initiation of liver damage. imist.ma

In Vitro and Ex Vivo Modulatory Effects on Biological Pathways (e.g., enzyme inhibition)

The ability of natural compounds to modulate biological pathways is a cornerstone of their pharmacological potential. While specific data on this compound's enzyme inhibitory profile is not extensively detailed in the available literature, research on extracts from the Teucrium genus and on the broader class of diterpenoids provides insights into potential activities. For instance, extracts of Teucrium polium have demonstrated inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. researchgate.net

Investigation of Protein Synthesis Inhibition Mechanisms (General Diterpenoids)

While not specific to this compound, the investigation of other diterpenoids reveals that inhibition of protein synthesis is a mechanism of action for this class of compounds. Eukaryotic protein synthesis is a complex process that can be targeted at various stages, including initiation, elongation, and termination.

Some diterpenoids have been identified as specific inhibitors of this process. For example, the diterpene nagilactone C was found to be a novel protein synthesis inhibitor that functions by interfering with the translation elongation step. Another diterpene, oridonin, has been shown to directly interact with and inhibit Nucleolin, a multifunctional protein involved in ribosome biogenesis and, consequently, protein synthesis. The ability of certain diterpenoids to inhibit protein synthesis highlights a potential, though unconfirmed, mechanism of action for this compound and its analogs. It represents a key area for future research to determine if this compound interacts with the eukaryotic translation apparatus.

Advanced Analytical and Synthetic Methodologies in Teuscordonin Research

Applications of High-Resolution Spectroscopic Techniques for Isomer Differentiation

The structural elucidation of neo-clerodane diterpenoids like Teuscordonin is heavily reliant on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the frequent co-isolation of structurally similar isomers from Teucrium extracts, one-dimensional (1D) NMR spectra (¹H and ¹³C) are often insufficient for unambiguous characterization. Two-dimensional (2D) NMR techniques are indispensable for differentiating these closely related compounds. nih.govnih.gov

The structural backbone of this compound and its congeners is typically established through a combination of 2D NMR experiments:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings, allowing for the mapping of proton connectivity within molecular fragments, typically over two to three bonds. epfl.ch This is crucial for tracing the proton sequences along the decalin core and the side chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly with their attached carbon atoms. columbia.edu This provides a definitive link between the ¹H and ¹³C spectra, enabling the assignment of carbon resonances based on their attached protons. epfl.ch Edited HSQC experiments can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peak. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for assembling the complete molecular skeleton by identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. columbia.edu It is particularly important for identifying quaternary carbons (which have no attached protons) and for connecting different spin systems across heteroatoms or non-protonated carbons, such as linking the decalin core to the furan (B31954) and lactone moieties. epfl.chuni-plovdiv.bg

NOESY (Nuclear Overhauser Effect Spectroscopy): To establish the relative stereochemistry of the molecule, NOESY experiments are used. This technique identifies protons that are close in space, revealing through-space correlations that help define the spatial arrangement and orientation (α or β) of substituents on the stereochemically complex ring system. nih.gov

The presence of a β-substituted furan ring, a common feature in this compound and related compounds, gives rise to characteristic signals in NMR spectra, which are key identifiers for this class of diterpenoids. uni-plovdiv.bgnih.gov The differentiation between isomers, such as 12-epi-teuscordonin, often relies on subtle differences in chemical shifts and, more definitively, on distinct spatial correlations observed in NOESY spectra. abmole.com

Table 1: Representative 2D NMR Correlations for Neo-clerodane Structural Elucidation

| 2D NMR Technique | Information Provided | Application in this compound Research |

| COSY | Shows coupling between adjacent protons (¹H-¹H). | Defines proton sequences within the decalin ring system and side chains. |

| HSQC | Correlates protons to their directly attached carbons (¹H-¹³C). | Assigns carbon signals based on known proton signals. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Connects molecular fragments, identifies quaternary carbons, and establishes the overall carbon skeleton. |

| NOESY | Reveals through-space proximity of protons. | Determines the relative stereochemistry and conformation of the molecule, crucial for distinguishing isomers. |

Mass Spectrometry-Based Metabolomics and Cheminformatics for Comprehensive Teucrium Metabolite Profiling

To understand the full chemical diversity of Teucrium species, researchers employ metabolomics, a large-scale study of the small molecules within a biological system. The primary analytical tool for this is liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). nih.govmdpi.com This approach allows for the simultaneous detection and tentative identification of hundreds of metabolites in a crude plant extract. akjournals.comnih.gov

The process typically involves:

Extraction: Preparation of a methanol (B129727) or other solvent extract from the plant material. nih.govnih.gov

LC-MS Analysis: The extract is injected into an LC-MS system. The liquid chromatography component separates the complex mixture of molecules, which are then ionized and analyzed by the mass spectrometer. nih.govtubitak.gov.tr HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements (typically with an error < 5 ppm), which allows for the prediction of elemental compositions for each detected compound. nih.govresearchgate.net

Data Processing: The vast datasets generated are processed using specialized software. This involves peak detection, alignment, and normalization.

Cheminformatics and Statistical Analysis: Computational tools and databases are used to tentatively identify compounds by matching their accurate mass and fragmentation patterns (MS/MS data) with known structures. nih.govpharmaron.com Multivariate statistical methods, such as Principal Component Analysis (PCA), are then applied to the data to find patterns, differentiate between plant species or chemotypes, and identify chemical markers. akjournals.combg.ac.rs

This comprehensive profiling is critical for discovering new neo-clerodane diterpenoids, understanding biosynthetic pathways, and for chemotaxonomic classification of the Teucrium genus. akjournals.comtandfonline.com It provides a chemical "fingerprint" of the plant, placing known compounds like this compound within the broader context of the plant's metabolome. mdpi.comnih.gov

Strategies for Isolation and Purification of Minor Neo-clerodane Constituents

This compound and other related diterpenoids are often present in Teucrium species as minor constituents within a highly complex chemical matrix. Their isolation and purification require a multi-step strategy that employs various chromatographic techniques to separate them from more abundant compounds like flavonoids and phenylethanoid glycosides. nih.govnih.gov

A typical isolation workflow includes:

Initial Extraction and Partitioning: Dried and powdered aerial parts of the plant are extracted with solvents of increasing polarity, such as hexane (B92381), dichloromethane (B109758), ethyl acetate, and methanol. nih.gov The crude extract is often partitioned between immiscible solvents (e.g., hexane and aqueous methanol) to achieve a preliminary separation based on polarity. nih.gov

Column Chromatography (CC): The resulting fractions are subjected to repeated column chromatography. Common stationary phases include silica (B1680970) gel for normal-phase separation and reversed-phase materials (like C18) or resins (like MCI gel) for separation based on hydrophobicity. rhhz.net Elution is performed using a gradient of solvents, gradually increasing the polarity to separate compounds.

High-Performance Liquid Chromatography (HPLC): Final purification is almost always achieved using semi-preparative HPLC. nih.govrhhz.net This high-resolution technique allows for the separation of very similar compounds, including isomers, to yield pure compounds for structural analysis. nih.gov

Hyphenated Techniques: Modern approaches utilize hyphenated systems like LC-MS-SPE-NMR. acs.org This powerful setup combines HPLC separation with mass spectrometry detection and a solid-phase extraction (SPE) interface that can trap a targeted peak, which is then automatically transferred to an NMR spectrometer for immediate structural analysis. acs.orgacs.org This significantly accelerates the process of identifying new minor constituents from a complex mixture.

Table 2: General Chromatographic Workflow for Isolating Minor Neo-clerodane Diterpenoids

| Step | Technique | Purpose |

| 1 | Solvent Extraction & Partitioning | To obtain a crude extract and perform a rough separation based on polarity. |

| 2 | Column Chromatography (Silica Gel, etc.) | To fractionate the extract into simpler mixtures. |

| 3 | Medium Pressure Liquid Chromatography (MPLC) | For further fractionation of complex mixtures. |

| 4 | Semi-preparative HPLC | For final purification of individual compounds to >95% purity. |

Chemoenzymatic and Biomimetic Synthesis Approaches for this compound and its Analogs

The structural complexity of this compound makes its total synthesis a formidable challenge. To overcome this, researchers are exploring alternative strategies like chemoenzymatic and biomimetic synthesis.

Chemoenzymatic synthesis utilizes enzymes or whole microbial cells to perform specific and stereoselective chemical transformations on a synthetic intermediate. nih.gov For diterpenoids, reactions like hydroxylation, acetylation, and deacetylation can be introduced at specific positions that are difficult to target with conventional reagents. nih.gov Microbial biotransformation has been successfully used to modify related neo-clerodane diterpenoids, demonstrating the potential of this approach to generate novel analogs of this compound. nih.gov

Biomimetic synthesis is a strategy where the synthetic route is designed to mimic the proposed biosynthetic pathway of the natural product in the plant. nih.gov This can lead to more efficient and elegant syntheses by taking advantage of nature's own strategies, such as tandem reactions or specific cyclization cascades. For example, the synthesis of related diterpenoids has been achieved through biomimetic rearrangements, such as the epoxy ester-ortho ester rearrangement. nih.gov These approaches not only provide access to the target molecule but can also offer insights into how these complex structures are assembled in nature.

While a total synthesis of this compound itself is not widely reported, significant progress has been made in the synthesis of structurally related and equally complex neo-clerodane diterpenoids, most notably Teucvin. abmole.com These efforts are crucial as they establish viable synthetic routes and methodologies that are directly applicable to the synthesis of this compound.

A landmark achievement is the collective total synthesis of seven pentacyclic 19-nor-clerodane diterpenoids, including (+)-teucvin. rsc.orgresearchgate.net Key features of this synthetic strategy include:

A Convergent and Asymmetric Approach: The synthesis relies on a key ytterbium-catalyzed asymmetric inverse-electron-demand Diels–Alder reaction. rsc.orgresearchgate.net This reaction efficiently constructs the central cis-decalin core of the molecule with five contiguous stereocenters in high yield and excellent stereoselectivity. rsc.org

Divergent Synthesis from a Common Intermediate: From this advanced common intermediate, the synthesis can be directed towards various natural products. (+)-Teucvin was synthesized in 13 steps from this intermediate. rsc.orgrsc.org

Late-Stage Oxidations: Other related compounds, such as (+)-teucrin A, were then generated from (+)-teucvin through late-stage oxidative transformations, showcasing the efficiency of a divergent approach. researchgate.net

These synthetic accomplishments are not merely academic exercises; they provide a blueprint for the rational synthesis of this compound and its analogs, paving the way for further investigation into this class of complex natural products. griffith.edu.au

Phylogenetic and Chemotaxonomic Significance of Teuscordonin

Teuscordonin as a Chemotaxonomic Marker within the Genus Teucrium

The genus Teucrium, a member of the Lamiaceae family, is a rich source of neo-clerodane diterpenoids, with over 220 such compounds having been described. nih.govresearchgate.net These molecules are considered to be the most abundant family of specialized metabolites in Teucrium taxa and are widely accepted as chemotaxonomic markers for the genus. researchgate.netekb.eg The reason for the broad distribution and conservation of these compounds is likely linked to their protective role against herbivores, as many exhibit potent antifeedant properties. researchgate.netimist.ma

This compound and its related structures, such as Teupolin I, which has been isolated from species like T. scorodonia, T. canadense, and T. polium, are part of this diverse class of compounds. imist.ma The presence, absence, or specific structural variations of these neo-clerodane diterpenoids, including this compound, provide a chemical fingerprint that helps to classify and distinguish between different Teucrium species. researchgate.netresearchgate.net For instance, while several furanoid diterpenes with the neo-clerodane skeleton have been found in many plants, the genus Teucrium is the most abundant natural source, making these compounds particularly useful for its chemotaxonomic study. researchgate.net The specific profile of these diterpenoids can be so distinctive that it aids in resolving taxonomic ambiguities among the approximately 300 species within the genus. researchgate.net

Evolutionary Relationships and Distribution of Neo-clerodane Diterpenoids across Teucrium Sections

The genus Teucrium is notoriously polymorphic and has been divided into several sections based on characteristics like calyx shape and inflorescence structure. dokumen.pub These classifications, however, are often complex, and chemical data provides an independent line of evidence to support or refine these groupings. The distribution of neo-clerodane diterpenoids, including this compound and its analogs, is not uniform across the genus but often correlates with these sectional divisions, reflecting the evolutionary pathways of the plants. dokumen.pub

Phylogenetic studies, combining molecular and morphological data, have proposed various evolutionary relationships within Teucrium. dokumen.pub For example, molecular studies have shown that the section Polium can be differentiated from other sections. dokumen.pub The chemical profiles of these sections often show corresponding differences. The presence of specific types of neo-clerodanes can be characteristic of a particular lineage or section, thereby helping to trace evolutionary relationships. dokumen.pub Neo-clerodane diterpenoids are primarily distributed in several genera of the Lamiaceae family, including Ajuga, Scutellaria, and Teucrium, indicating a shared biosynthetic ancestry. researchgate.netcimap.res.in The structural diversification of these compounds within Teucrium highlights the evolutionary radiation within the genus. kib.ac.cnrhhz.net

| Teucrium Section | Species | Key Neo-clerodane Diterpenoids |

|---|---|---|

| Scorodonia | T. scorodonia | This compound, Teupolin I |

| Polium | T. polium | Picropolin, Teupolin I, Teucrin P1, Montanin (B1201546) B |

| Chamaedrys | T. chamaedrys | Teucrin A, Teuchamaedryn A, Teucrioside |

| Teucrium | T. fruticans | Fruticulin A, Fruticulin B |

| Incertae sedis | T. bicolor | 12-epi-Teuscordonin, Teupolin I |

| Incertae sedis | T. yemense | Fatimanols Y & Z, Teulepicephin |

Inter- and Intra-specific Chemodiversity in this compound-Producing Plants

The chemical composition of Teucrium species, particularly their neo-clerodane diterpenoid content, exhibits significant variation not only between different species (inter-specific) but also within a single species (intra-specific). dokumen.pubriojournal.comdfg.de This chemical diversity, or chemodiversity, is a reflection of genetic variation and the influence of environmental factors on the plant's metabolism.

Inter-specific chemodiversity is evident in the vast array of over 220 different neo-clerodane structures isolated from the genus. acgpubs.org While some compounds like Teupolin I are found in multiple species such as T. polium, T. canadense, and T. bicolor, other compounds are restricted to a single or a few closely related species, making them valuable chemotaxonomic markers. imist.ma For example, phytochemical investigation of T. yemense led to the isolation of previously undescribed neo-clerodane diterpenoids, fatimanols Y and Z, highlighting the unique chemical profile of this species. nih.gov Similarly, studies on T. quadrifarium and T. flavum have revealed novel neo-clerodane structures, further expanding the known chemical diversity of the genus. kib.ac.cnunica.it

Intra-specific chemodiversity refers to the variation in chemical constituents among different populations of the same species. riojournal.com This can be influenced by geographic location, climate, soil conditions, and other environmental pressures. For example, a phytochemical analysis of T. polium collected from Southern Iran revealed the presence of specific neo-clerodanes like 10-β-hydroxy-teucjaponin B and picropolin, while noting the absence of other markers like harpagide (B7782904) and teucardoside (B1202440) that were found in other populations of the same species. imist.ma This variability within a species underscores the importance of considering the geographical origin of plant material in chemotaxonomic studies and highlights the dynamic nature of chemical defense in plants. imist.madokumen.pub

| Species/Subspecies | Geographic Origin/Variant | Notable Neo-clerodane Profile |

|---|---|---|

| Teucrium polium | Southern Iran | Contains Picropolin, Teupolin I; Lacks harpagide, teucardoside. imist.ma |

| Teucrium polium subsp. capitatum | Not specified | Contains Capitatin, Auropolin. |

| Teucrium polium subsp. polium | Bulgaria | Contains Teucrin P1, Montanin B; Lacks Capitatin, Auropolin. |

| Teucrium creticum | Not specified | Contains Teucrin H3, Teucretol, Diacetylteumassilin. acgpubs.org |

| Teucrium sandrasicum | Not specified | Contains Teusandrin A, Isoteusandrin B, Teusandrin H, I, J. researchgate.net |

| Teucrium quadrifarium | Southwest China | Contains Teucrifarides A–D and other known analogs. kib.ac.cnrhhz.net |

Future Research Directions and Applications in Chemical Biology

Elucidation of the Complete Biosynthetic Pathway of Teuscordonin

The intricate molecular architecture of this compound originates from a complex biosynthetic pathway that remains largely uncharacterized. While the general pathway for clerodane diterpenes is understood to begin with geranylgeranyl pyrophosphate (GGPP) and proceed through a series of cyclizations and oxidative modifications, the specific enzymatic steps leading to this compound are unknown. dokumen.pub

Future research should focus on identifying and characterizing the specific enzymes—such as terpene synthases, cytochrome P450 monooxygenases, and transferases—responsible for transforming the basic diterpene skeleton into the unique structure of this compound. A combination of techniques, including transcriptomics of Teucrium species, gene silencing, and heterologous expression of candidate genes in microbial hosts, would be essential. Unraveling this pathway would not only provide fundamental insights into plant biochemistry but also open avenues for metabolic engineering to produce this compound and novel analogs in scalable quantities.

Structure-Activity Relationship (SAR) Studies for this compound and its Synthesized Analogs

The biological activities of neo-clerodane diterpenoids are intrinsically linked to their structural features. colab.ws However, specific structure-activity relationship (SAR) studies for this compound are currently lacking. Such studies are critical to understanding how different functional groups on the this compound molecule contribute to its biological effects and for optimizing its properties. ashp.orgslideshare.net

A comprehensive SAR campaign would involve the semi-synthesis or total synthesis of a library of this compound analogs. nih.govnih.govkcl.ac.uk Modifications could target key positions, such as the furan (B31954) ring, the lactone moiety, and various hydroxyl and acetyl groups around the decalin core. Each analog would then be systematically evaluated in a panel of biological assays (e.g., anticancer, anti-inflammatory, antimicrobial) to map the pharmacophore. nih.govrsc.org This would identify which structural elements are essential for activity and which can be modified to enhance potency, selectivity, or pharmacokinetic properties. The findings would be invaluable for designing second-generation compounds with improved therapeutic potential.

Development of Targeted Chemical Probes for Receptor/Enzyme Ligand Interactions

To understand how this compound exerts its biological effects, it is crucial to identify its molecular targets within the cell. The development of chemical probes based on the this compound structure is a powerful strategy for achieving this. opentargets.orgnih.gov A chemical probe is a specialized small molecule used to study and manipulate biological systems by interacting with a specific protein target. nih.govchemicalprobes.org

Future work should focus on designing and synthesizing this compound-based probes. This would involve incorporating a reporter tag (e.g., a fluorophore or a biotin) and a photoreactive group onto the this compound scaffold at a position that does not disrupt its binding to its biological target. nih.gov These probes could then be used in cell lysates or living cells for affinity-based protein profiling or activity-based protein profiling (ABPP) experiments to covalently label and subsequently identify binding partners via mass spectrometry. nih.gov Identifying the direct molecular targets of this compound would provide a mechanistic foundation for its observed bioactivities and validate its potential as a modulator of specific cellular pathways.

Computational Chemistry and Molecular Modeling for Predicting this compound’s Biological Interactions

Computational approaches are indispensable in modern drug discovery for predicting and rationalizing molecular interactions. unifap.brupc.eduwikipedia.org For this compound, molecular modeling can provide significant insights where experimental data is still scarce. Techniques such as molecular docking could be used to screen libraries of known protein structures to generate hypotheses about its potential biological targets. researchgate.net

Once a target is identified (for instance, through chemical probe studies), more advanced computational methods like molecular dynamics (MD) simulations can be employed. nih.gov MD simulations can model the dynamic behavior of the this compound-protein complex over time, revealing the stability of the interaction and identifying key amino acid residues involved in binding. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed in conjunction with SAR studies to computationally predict the activity of new analogs, thereby accelerating the design-synthesis-test cycle and optimizing the drug discovery process. unifap.brnih.gov

Exploration of this compound in Natural Product-Based Drug Discovery Platforms

Q & A

Q. How can multi-omics approaches (e.g., transcriptomics, proteomics) uncover this compound’s mechanisms of action?

- Methodological Answer : Integrate RNA-seq data (differentially expressed genes) with phosphoproteomics to identify signaling pathways. Use CRISPR-Cas9 knockout models to validate target engagement. Apply pathway enrichment tools (DAVID, Metascape) for systems-level analysis .

- Validation : Cross-reference omics findings with phenotypic assays (e.g., apoptosis markers) to establish causality .

Q. Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.